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molecular formula C12H14BrNO2 B3252150 2-(3-Bromophenyl)-1-morpholinoethanone CAS No. 214209-93-5

2-(3-Bromophenyl)-1-morpholinoethanone

Cat. No. B3252150
M. Wt: 284.15 g/mol
InChI Key: UQRNXWAMOBWTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300352B1

Procedure details

Prepared according to the method described in Example 24a) from 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride (0.764 g), 4-dimethylaminopyridine (0.488 g), morpholine (0.35 ml) and a solution of 3-bromophenylacetic acid (0.43 g) in dichloromethane (10 ml). The mixture was stirred overnight at room temperature. The reaction mixture was washed with 2M hydrochloric acid (3×100 ml), the organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The sub-title compound was obtained as a solid (0.550 g).
[Compound]
Name
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
Quantity
0.764 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Three
Quantity
0.488 g
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Br:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15](O)=[O:16])[CH:11]=[CH:12][CH:13]=1>CN(C)C1C=CN=CC=1.ClCCl>[Br:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[O:16])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
Quantity
0.764 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0.43 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)O
Step Four
Name
Quantity
0.488 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
WASH
Type
WASH
Details
The reaction mixture was washed with 2M hydrochloric acid (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CC(=O)N1CCOCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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